molecular formula C41H82O22P4 B066663 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) CAS No. 165689-82-7

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)

Cat. No.: B066663
CAS No.: 165689-82-7
M. Wt: 1051 g/mol
InChI Key: ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
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Description

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (hereafter referred to as PtdIns(3,4,5)P₃) is a phosphatidylinositol trisphosphate derivative with two palmitoyl (C16:0) chains esterified to the glycerol backbone. The inositol ring is phosphorylated at the 3rd, 4th, and 5th hydroxyl positions, distinguishing it from other inositol phosphates. This lipid plays a critical role in cellular signaling, particularly in pathways involving Akt/PKB activation, membrane trafficking, and cytoskeletal reorganization . Its amphipathic nature allows integration into lipid bilayers, enabling interactions with pleckstrin homology (PH) domain-containing proteins. PtdIns(3,4,5)P₃ is often synthesized as a sodium or ammonium salt for experimental use, enhancing solubility in aqueous buffers while retaining biological activity .

Properties

IUPAC Name

[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82O22P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349240
Record name D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1051.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165689-82-7
Record name D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (commonly referred to as DHP-IP3) is a phospholipid derivative that plays a significant role in cellular signaling and biological activity. This compound is part of the inositol phosphate signaling pathway, which is crucial for various physiological processes including cell proliferation, differentiation, and apoptosis.

Chemical Structure and Properties

DHP-IP3 has a complex structure characterized by its phosphatidylinositol backbone modified with hexadecanoyl (palmitoyl) fatty acid chains at the sn-1 and sn-2 positions. The presence of the inositol trisphosphate moiety allows it to interact with specific receptors and proteins involved in signal transduction.

PropertyValue
Molecular FormulaC₄₁H₈₁O₁₉P₃
Molecular Weight840.08 g/mol
StructurePhosphatidylinositol derivative
Biological RoleCell signaling

DHP-IP3 primarily functions as a second messenger in intracellular signaling pathways. Upon stimulation of specific receptors (e.g., G-protein coupled receptors), phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). The IP3 produced can then mobilize calcium ions from the endoplasmic reticulum, leading to various downstream effects such as muscle contraction, neurotransmitter release, and gene expression modulation.

Case Studies and Research Findings

  • Role in Cancer Biology : Research has indicated that alterations in DHP-IP3 signaling pathways are implicated in various cancers. For instance, studies have shown that increased levels of DHP-IP3 can enhance cell proliferation in breast cancer cell lines by promoting calcium signaling pathways that activate growth factors .
  • Neurotransmission : In neuronal cells, DHP-IP3 plays a crucial role in synaptic transmission. It has been observed that activation of metabotropic glutamate receptors leads to increased production of DHP-IP3, which subsequently enhances calcium release from intracellular stores, facilitating neurotransmitter release .
  • Cardiovascular Function : DHP-IP3 has also been studied for its effects on cardiac myocytes. Research indicates that it can modulate calcium handling in heart cells, affecting contractility and rhythm .

Comparative Biological Activity

The biological activity of DHP-IP3 can be compared with other phosphoinositides:

CompoundFunctionKey Effects
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)Second messenger for calcium signalingEnhances cell proliferation and neurotransmission
Phosphatidylinositol 4,5-bisphosphate (PIP2)Precursor for IP3 productionInvolved in membrane trafficking and cytoskeletal dynamics
Diacylglycerol (DAG)Activator of protein kinase CRegulates cell growth and differentiation

Scientific Research Applications

Biological Significance

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is primarily involved in:

  • Signal Transduction : It acts as a second messenger in various signaling pathways, particularly those involving phosphoinositide metabolism. This compound is essential for the activation of protein kinase C and the release of intracellular calcium ions from the endoplasmic reticulum .
  • Cell Proliferation and Survival : It has been shown to influence cell growth and differentiation through its role in phosphoinositide signaling pathways. Dysregulation of these pathways can lead to diseases such as cancer .

Cancer Research

Recent studies have highlighted the role of phosphoinositides in cancer cell proliferation. The manipulation of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) levels can alter cancer cell behavior. For example:

  • Case Study : In breast cancer models, altering the levels of this phospholipid affected tumor growth rates and metastatic potential .

Neurobiology

This compound is involved in neuronal signaling pathways. Its modulation affects synaptic plasticity and neurotransmitter release.

  • Case Study : Research on hippocampal neurons demonstrated that increased levels of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Cardiovascular Research

The compound plays a role in vascular smooth muscle cell function and endothelial cell signaling.

  • Case Study : Studies have shown that manipulating this phospholipid can influence vascular tone and blood pressure regulation via its effects on calcium signaling pathways .

Data Table: Applications Overview

Application AreaKey FindingsReferences
Cancer ResearchAltered levels affect tumor growth
NeurobiologyEnhanced LTP in neurons
Cardiovascular ResearchInfluences vascular tone and blood pressure

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (PtdIns(3,4,5)P₃) undergoes hydrolysis via two major pathways mediated by 5-phosphatases (e.g., SHIP2) and 3-phosphatases (e.g., PTEN). These reactions are critical for regulating intracellular signaling pathways.

Reaction 1: 5-Phosphatase Activity (SHIP2)

text
PtdIns(3,4,5)P₃ + H₂O → PtdIns(3,4)P₂ + Phosphate
  • Catalyzed by : SHIP2 (Src homology 2 domain-containing inositol phosphatase 2) .
  • Substrate specificity : SHIP2 preferentially hydrolyzes the 5-phosphate group from PtdIns(3,4,5)P₃ to produce PtdIns(3,4)P₂ .
  • Regulation : Activity is enhanced by phosphatidylserine (PtdSer) vesicles, increasing catalytic efficiency by up to 8-fold .

Reaction 2: 3-Phosphatase Activity (PTEN)

text
PtdIns(3,4,5)P₃ + H₂O → PtdIns(4,5)P₂ + Phosphate
  • Catalyzed by : PTEN (Phosphatase and tensin homolog) .
  • Localization : Nuclear PTEN activity is observed in vascular smooth muscle cells, modulating phosphoinositide 3-kinase (PI3K) signaling .

Enzyme Kinetics and Substrate Specificity

ParameterSHIP2 (5-Phosphatase)PTEN (3-Phosphatase)
Substrate PtdIns(3,4,5)P₃PtdIns(3,4,5)P₃
Catalytic Efficiency 0.12 μM⁻¹min⁻¹ (with PtdSer)0.08 μM⁻¹min⁻¹ (nuclear)
pH Optimum 7.47.5
Inhibitors None reportedVanadate, peroxides
Data compiled from .

Biological Implications of Hydrolysis

  • SHIP2-mediated PtdIns(3,4)P₂ : Acts as a secondary messenger in insulin signaling and cilia assembly .
  • PTEN-mediated PtdIns(4,5)P₂ : Regulates vesicle trafficking and actin cytoskeleton dynamics .
  • Nuclear Localization : SHIP2 colocalizes with SC35 splicing factors, suggesting roles in RNA processing, while PTEN suppresses PI3K signaling .

Synthetic and Structural Considerations

  • Chemical Formula : C₄₁H₇₅O₂₂P₄ .
  • Molecular Weight : 1051.0 g/mol .
  • InChI Key : ZSZXYWFCIKKZBT-IVYVYLGESA-G .

Key Research Findings

  • SHIP2 vs. PTEN Activity :
    • SHIP2 exhibits higher nuclear activity (5-phosphatase) compared to PTEN (3-phosphatase) in vascular smooth muscle cells .
    • SHIP2 activity is substrate-specific; it does not hydrolyze soluble inositol phosphates like Ins(1,3,4,5)P₄ .
  • Lipid Vesicle Effects :
    • Phosphatidylserine (PtdSer) vesicles enhance SHIP2 activity by stabilizing the enzyme-substrate complex .
    • Phosphatidylcholine (PtdCho) shows minimal stimulation (2-fold) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of inositol phosphates and phosphatidylinositol derivatives arises from variations in phosphorylation patterns, acyl chain composition, and solubility. Below, PtdIns(3,4,5)P₃ is compared to key analogues.

Phosphate Position Isomers

  • PtdIns(3,4)P₂ (1-O-(1,2-di-O-palmitoyl-sn-glycero-3-phosphoryl)-D-myo-inositol 3,4-bisphosphate): This bisphosphate lacks the 5-phosphate group, reducing its affinity for proteins requiring trisphosphate recognition, such as certain PH domains. Studies show PtdIns(3,4)P₂ is less effective in Akt activation compared to PtdIns(3,4,5)P₃, highlighting the necessity of the 5-phosphate for downstream signaling .
  • PtdIns(4,5)P₂ (1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)): Phosphorylated at positions 4 and 5, this lipid is a precursor for secondary messengers like Ins(1,4,5)P₃. Its shorter dioctanoyl (C8) chains reduce membrane affinity compared to PtdIns(3,4,5)P₃, making it more soluble and transient in signaling .

Acyl Chain Variants

  • 1,2-Dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate): Replacing hexadecanoyl (C16) with octanoyl (C8) chains shortens the hydrophobic tail, reducing membrane integration and increasing aqueous solubility. This variant is preferred for in vitro studies requiring rapid diffusion .
  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (Lyso-PtdIns): A monoacylated derivative with a free hydroxyl group, Lyso-PtdIns exhibits altered membrane curvature preferences and is implicated in inflammatory responses, unlike PtdIns(3,4,5)P₃’s role in growth signaling .

Non-Lipidated Inositol Phosphates

  • Ins(1,4,5)P₃ (1D-myo-inositol 1,4,5-trisphosphate): This water-soluble messenger lacks the diacylglycerol moiety, enabling cytosolic diffusion. It primarily mobilizes calcium from the endoplasmic reticulum, contrasting with PtdIns(3,4,5)P₃’s membrane-localized signaling .

Salt Formulations

  • Hexasodium Salt (PtdIns(3,4,5)P₃) :
    The sodium salt form enhances stability in neutral buffers, ideal for lipid-protein binding assays .
  • Ammonium Salt (e.g., 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)): Ammonium salts are preferred for mass spectrometry due to reduced ion suppression effects .

Data Tables

Table 1. Structural and Functional Comparison of PtdIns(3,4,5)P₃ and Analogues

Compound Name Phosphate Positions Acyl Chains Molecular Weight (g/mol) Solubility Key Function
PtdIns(3,4,5)P₃ (dihexadecanoyl) 3,4,5 C16:0 ~1,100* Low (membrane) Akt activation, cell survival
PtdIns(3,4)P₂ (dihexadecanoyl) 3,4 C16:0 ~1,050* Low (membrane) Oxidative stress response
PtdIns(4,5)P₂ (dioctanoyl) 4,5 C8:0 ~586† High (aqueous) PLC substrate, calcium signaling
Ins(1,4,5)P₃ 1,4,5 None ~420‡ High (aqueous) ER calcium release
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol None C8:0 ~586§ Moderate Membrane structure modulation

*Estimated based on sodium salt derivatives ; †From CAS 105172-95-0 ; ‡From CAS 142656-03-9 ; §From CAS 105172-95-0 .

Preparation Methods

Core Inositol Intermediate Preparation

The synthesis begins with a protected myo-inositol derivative. In one approach, 3,4,5-benzoyl-myo-inositol (1) undergoes protection with methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) at 50°C to yield fully protected intermediate 2 . Deprotection with sodium methoxide (NaOMe) in methanol-THF furnishes triol 3 in 85% yield, which is subsequently phosphorylated and oxidized with elemental sulfur to generate phosphorothioate 4 (28% yield).

An alternative route employs tris(2-cyanoethoxy)phosphine and 1H-tetrazole for phosphitylation, followed by oxidation with phenylacetyl disulfide to achieve phosphorothioate 11 in 72% yield. Selective deprotection of triethylsilyl (TES) ethers using ammonium fluoride (NH<sub>4</sub>F) in methanol provides key intermediate 5 in 90% yield, demonstrating improved efficiency over hydrofluoric acid-pyridine (HF- Py) deprotection.

Diacylglycerol Integration

The dihexadecanoyl (palmitoyl) groups are introduced via condensation of phosphoramidite 6a with inositol intermediate 5 . Activation by 1H-tetrazole forms a phosphite intermediate, which is oxidized with tert-butyl hydroperoxide (t-BuOOH) to yield protected phosphorothioate 7a . Cyanoethyl (CE) groups are cleaved using triethylamine (TEA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent re-alkylation. Final MOM deprotection with ethanethiol and boron trifluoride diethyl etherate (BF<sub>3</sub>- Et<sub>2</sub>O) delivers the target compound 8a .

Regioselective Phosphorylation Strategies

3,4,5-Trisphosphate Assembly

A critical challenge lies in achieving regioselective phosphorylation at the 3-, 4-, and 5-positions of myo-inositol. Bruzik’s method enables this via:

  • Acetalization : myo-Inositol is treated with D-camphor dimethyl acetal to form a chiral ketal.

  • Selective Silylation : The 1-OH group is protected with a triisopropylsilyl (TIPS) group.

  • Benzoylation : Free hydroxyls at positions 3, 4, and 5 are benzoylated, followed by full protection of remaining hydroxyls.

  • Phosphorylation : Phosphoramidite chemistry installs phosphate groups at 3, 4, and 5 positions, with oxidation completing the trisphosphate motif.

Stabilized Analogues

Metabolically stabilized analogues resist phosphatase degradation. For example:

  • 5-Phosphorothioate (5-PT) : Introduced via sulfurization during phosphorylation.

  • 5-Methylphosphonate (5-MP) : Achieved using methylphosphonamidite reagents.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Used for intermediates (e.g., triol 3 ) with hexane/ethyl acetate gradients.

  • Reverse-Phase HPLC : Purifies final PtdIns(3,4,5)P<sub>3</sub> using C18 columns and methanol-water gradients.

Spectroscopic Analysis

  • <sup>31</sup>P NMR : Confirms phosphate incorporation (δ = −0.5 to −2.5 ppm for phosphorothioates).

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (m/z 1051.0 for [M+H]<sup>+</sup>).

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Starting Material3,4,5-Benzoyl inositolmyo-Inositol
Key ProtectionMOMClD-Camphor ketal
Phosphorylation AgentBis(2-cyanoethoxy)phosphinePhosphoramidite
Deprotection ReagentHF- PyNH<sub>4</sub>F
Overall Yield15–28%40–50%

Route 2 offers higher yields due to optimized deprotection and reduced side reactions.

Structural Validation and Biological Relevance

The compound’s structure (PubChem CID 643963) includes:

  • Glycerol Backbone : sn-1 and sn-2 positions esterified with palmitate.

  • Inositol Trisphosphate : 1D-myo configuration with phosphate groups at 3, 4, and 5.

Biological assays confirm its role in epithelial sodium channel (ENaC) regulation, with EC<sub>50</sub> values in the nanomolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for generating 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate), and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves regioselective phosphorylation of myo-inositol derivatives. For example, Han et al. (2003) achieved enantiomerically convergent synthesis using L- and D-1,2-O-cyclohexylidene myo-inositol precursors, with 3-O-selective phosphorylation to avoid side reactions . Key factors include:

  • Use of protecting groups (e.g., cyclohexylidene) to control hydroxyl reactivity.
  • Optimized reaction temperature (0–4°C) to minimize acyl migration.
  • Chromatographic purification (silica gel or HPLC) to isolate stereoisomers.
    • Validation : Purity is confirmed via 31^{31}P NMR to assess phosphate positioning and mass spectrometry (MS) for molecular weight verification .

Q. How can researchers reliably quantify this compound in lipid extracts from biological membranes?

  • Methodological Answer : Gradient ion chromatography (GIC) or HPLC with post-column derivatization is recommended. Phillippy & Bland (1988) resolved inositol phosphates using a Dionex AS11 column with NaOH gradients, detecting peaks via conductivity or radiometric labeling (e.g., 3^3H isotopes) . For lipid extracts:

  • Pre-treat samples with chloroform-methanol extraction to remove neutral lipids.
  • Use enzymatic hydrolysis (e.g., phospholipase C) to release inositol trisphosphate for detection.
  • Cross-validate with MS for absolute quantification .

Q. What experimental controls are critical when studying its role in phosphatidylinositol signaling pathways?

  • Methodological Answer : Include:

  • Negative controls with kinase inhibitors (e.g., LY294002 for PI3K) to confirm signaling specificity.
  • Lipid-free vesicles to rule out nonspecific binding.
  • Isotopic tracing (e.g., 3^3H-inositol) to track metabolic flux in live-cell assays .
    • Data Interpretation : Normalize results to total lipid phosphate content to account for extraction efficiency .

Advanced Research Questions

Q. How can conflicting data regarding its stability in aqueous buffers be resolved?

  • Methodological Answer : Stability issues often arise from hydrolysis of labile phosphate esters. To address this:

  • Use buffered systems (e.g., 10 mM ammonium phosphate, pH 7.4) to minimize pH fluctuations .
  • Conduct time-course stability assays via 31^{31}P NMR to monitor degradation products.
  • Compare synthetic analogs (e.g., phosphorothioate derivatives) for enhanced resistance to phosphatases .
    • Contradiction Analysis : Cross-validate findings using alternative detection methods (e.g., MALDI-TOF vs. radiometric assays) to rule out technique-specific artifacts .

Q. What advanced imaging techniques are suitable for visualizing its spatial distribution in cellular membranes?

  • Methodological Answer :

  • Fluorescent probes : Engineer GFP-tagged PH domains (e.g., PLCδ-PH) that bind specifically to phosphatidylinositol trisphosphates.
  • Super-resolution microscopy : Use STED or PALM to overcome diffraction limits in lipid raft studies.
  • Mass spectrometry imaging (MSI) : Matrix-assisted laser desorption/ionization (MALDI)-MSI provides lipidomic maps at 10 µm resolution .
    • Limitations : Probe specificity must be confirmed via knockout cell lines or competitive binding assays .

Q. What strategies can address discrepancies in its reported binding affinities for PI3K isoforms?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Use lipid-coated sensor chips to measure real-time binding kinetics under physiological buffer conditions.
  • Molecular dynamics (MD) simulations : Compare acyl chain flexibility (C16 vs. shorter chains) to explain affinity variations .
  • Standardize lipid presentation : Incorporate the compound into unilamellar vesicles with defined curvature (e.g., 100 nm vesicles via extrusion) to mimic native membranes .
    • Data Normalization : Express affinities relative to a reference ligand (e.g., PIP3) to control for batch-to-batch variability .

Methodological Resources

  • Structural Databases : LMSD (Lipid Maps) provides systematic nomenclature and mass data for acyl chain variants (e.g., LMGP06010762 for C16/C20:4 derivatives) .
  • Pathway Mapping : KEGG pathways (e.g., map04070) detail its role in signaling cascades linked to neurodegeneration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
Reactant of Route 2
Reactant of Route 2
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)

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